molecular formula C22H16FN3O2 B7695934 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide

Cat. No.: B7695934
M. Wt: 373.4 g/mol
InChI Key: OJAIEVSYMJSDSF-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-6-2-5-9-19(14)24-21(27)17-7-3-4-8-18(17)22-25-20(26-28-22)15-10-12-16(23)13-11-15/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAIEVSYMJSDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide
  • 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide
  • 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide

Uniqueness

The presence of the fluorophenyl group in 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents, which may have varying degrees of activity and selectivity in different applications.

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